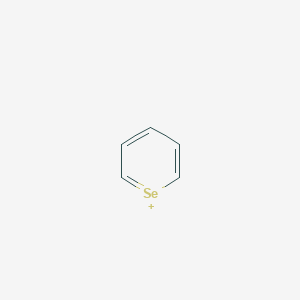

Selenopyrylium

説明

特性

CAS番号 |

407-84-1 |

|---|---|

分子式 |

C5H5Se+ |

分子量 |

144.06 g/mol |

IUPAC名 |

selenopyran-1-ium |

InChI |

InChI=1S/C5H5Se/c1-2-4-6-5-3-1/h1-5H/q+1 |

InChIキー |

GSMVXZUBBCEROW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=[Se+]C=C1 |

製品の起源 |

United States |

生物活性

Selenopyrylium compounds, a class of heterocyclic compounds containing selenium, have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological effects, synthesis methods, and research findings related to selenopyrylium.

Chemical Structure and Synthesis

Selenopyrylium compounds are characterized by a five-membered ring structure that includes selenium. The synthesis of these compounds can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic reactions involving selenium sources. Recent studies have focused on optimizing these synthesis pathways to enhance yields and purity.

Table 1: Common Synthesis Methods for Selenopyrylium Compounds

Biological Activities

Research has demonstrated that selenopyrylium compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Selenopyrylium salts have shown significant antimicrobial effects against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Selenopyrylium derivatives have been investigated for their potential in photodynamic therapy (PDT). They act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. A notable study highlighted the effectiveness of a specific selenopyrylium compound in reducing tumor growth in vivo models, demonstrating its potential as an antitumor agent .

Case Study: Photodynamic Therapy with Selenopyrylium

- Objective: To evaluate the effectiveness of selenopyrylium as a photosensitizer in PDT.

- Method: Administered to tumor-bearing mice followed by light exposure.

- Results: Significant reduction in tumor size compared to control groups.

- Conclusion: Selenopyrylium shows promise as an effective agent in cancer treatment protocols.

The biological activity of selenopyrylium compounds is attributed to their ability to interact with cellular components and generate ROS. This property is particularly important for their anticancer effects, as ROS can damage cellular structures leading to cell death.

Table 2: Mechanisms of Action of Selenopyrylium Compounds

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anticancer | Induction of apoptosis via ROS generation | |

| Antioxidant | Scavenging free radicals |

Research Findings

Recent studies have expanded the understanding of selenopyrylium's biological activities:

- Antioxidant Effects: Research indicates that selenopyrylium compounds can scavenge free radicals, thereby providing protective effects against oxidative stress .

- Cellular Uptake and Distribution: Investigations into the pharmacokinetics of these compounds reveal favorable absorption profiles, enhancing their therapeutic potential .

- Toxicity Assessments: Studies assessing the toxicity levels indicate that while effective against pathogens and tumors, appropriate dosing is crucial to minimize side effects .

類似化合物との比較

Comparison with Pyrylium and Thiopyrylium

Electronic and Structural Properties

Density Functional Theory (DFT) studies reveal that selenopyrylium (3) exhibits a lower electron density at the chalcogen center compared to pyrylium (1) and thiopyrylium (2), attributed to selenium’s lower electronegativity. This property enhances its ability to polarize electron density during anion interactions (e.g., with Cl⁻), as shown by binding energy calculations (BP86-D3/def2-TZVPD level) .

Spectroscopic Behavior

UV-Vis spectra demonstrate bathochromic shifts in selenopyrylium compared to pyrylium. For instance, cyanine dyes incorporating selenopyrylium cations absorb at longer wavelengths (deeper color) due to increased conjugation and reduced HOMO-LUMO gaps. Thiopyrylium derivatives exhibit intermediate shifts between pyrylium and selenopyrylium .

Reactivity and Stability

Pyrylium salts are generally more stable than selenopyrylium analogs under ambient conditions. However, selenopyrylium’s reactivity can be modulated by substituents: bulky groups at C-2 stabilize the cation, while primary alkyl groups lead to decomposition via selenide extrusion . Thiopyrylium salts show intermediate stability, resisting oxidation better than pyrylium but less so than selenopyrylium in fused systems .

Comparison with Other Selenium Heterocycles

Ebselen

Ebselen, a non-aromatic selenium-containing heterocycle, exhibits antioxidant and antimicrobial activity but lacks the π-conjugation of selenopyrylium.

Selenoxanthene

Selenoxanthene, a fused tricyclic selenium analog, shares selenopyrylium’s bathochromic absorption but lacks cationic charge. Its antimicrobial activity against Staphylococcus aureus is superior to selenopyrylium derivatives, though both show minimal inhibition of Escherichia coli .

Data Tables

Table 1: Spectroscopic and Electronic Properties

| Property | Pyrylium | Thiopyrylium | Selenopyrylium | |

|---|---|---|---|---|

| λₘₐₓ (nm) in cyanine dyes | 450–500 | 500–550 | 550–600 | |

| HOMO-LUMO Gap (eV) | 6.2 | 5.8 | 5.3 | |

| Anion Binding Energy (Cl⁻, kcal/mol) | 18.5 | 21.3 | 24.7 |

Table 2: Stability and Reactivity

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。